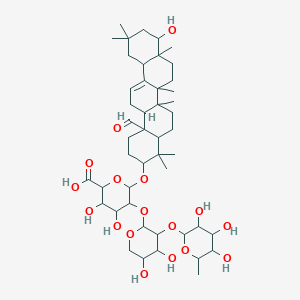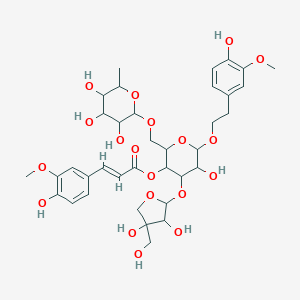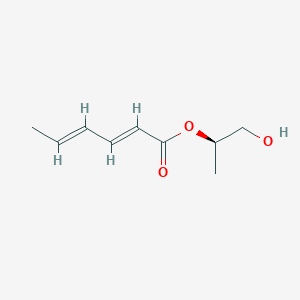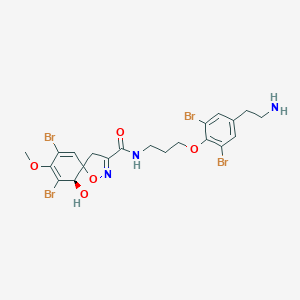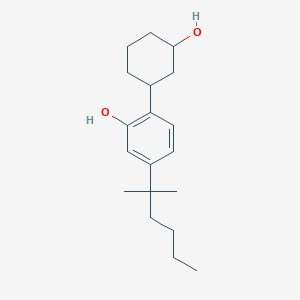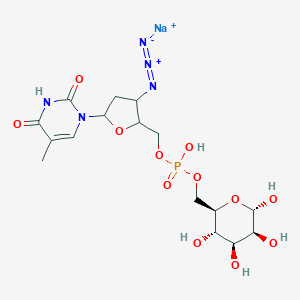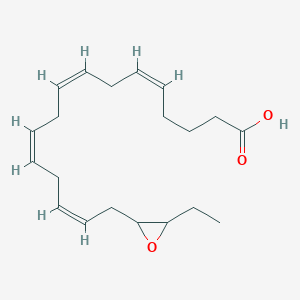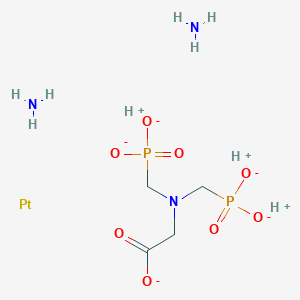
Diamine((bis-(phosphonatomethyl)amino)acetato(2-)-O(1),N(1))platinum(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diamine((bis-(phosphonatomethyl)amino)acetato(2-)-O(1),N(1))platinum(II), commonly known as DAP, is a platinum-based compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. DAP is a chelating agent that can bind to DNA and form stable adducts, leading to the inhibition of DNA replication and cell division. In
作用機序
DAP exerts its cytotoxic effects by binding to DNA and forming stable adducts, which inhibit DNA replication and cell division. The compound has been shown to induce DNA damage, leading to the activation of apoptosis pathways and cell death. DAP has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
DAP has been shown to exhibit a range of biochemical and physiological effects, including the induction of DNA damage and the activation of apoptosis pathways. The compound has also been found to inhibit cell migration and invasion, suggesting potential anti-metastatic effects. In addition, DAP has been shown to induce oxidative stress and alter cellular redox balance, leading to the activation of various signaling pathways.
実験室実験の利点と制限
DAP has several advantages for lab experiments, including its potent cytotoxicity against cancer cells and its ability to overcome resistance to other platinum-based drugs. However, the compound also has limitations, including its potential toxicity to normal cells and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are several potential future directions for the study of DAP. One area of research is the development of novel DAP derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of DAP in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, the potential use of DAP in other disease areas, such as infectious diseases or neurodegenerative disorders, could also be explored.
合成法
The synthesis of DAP involves the reaction of platinum(II) chloride with sodium diethylenetriaminepentaacetic acid (DTPA) and sodium bis(2-methyl-2-propanol)amine in water. The resulting DAP complex is then purified by column chromatography and characterized by various spectroscopic techniques, including NMR and IR spectroscopy.
科学的研究の応用
DAP has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including ovarian, lung, and breast cancer cells. In addition, DAP has been found to overcome resistance to other platinum-based drugs, such as cisplatin, in certain cancer cells. DAP has also been investigated for its potential use in photodynamic therapy, a treatment that involves the use of light to activate a photosensitizer and induce cell death.
特性
CAS番号 |
134669-40-2 |
|---|---|
製品名 |
Diamine((bis-(phosphonatomethyl)amino)acetato(2-)-O(1),N(1))platinum(II) |
分子式 |
C4H15N3O8P2Pt-2 |
分子量 |
490.21 g/mol |
IUPAC名 |
azane;2-[bis(phosphonatomethyl)amino]acetate;hydron;platinum |
InChI |
InChI=1S/C4H11NO8P2.2H3N.Pt/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13;;;/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13);2*1H3;/p-2 |
InChIキー |
JPIUTMVVRMIVEK-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].C(C(=O)[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].N.N.[Pt] |
正規SMILES |
[H+].[H+].[H+].C(C(=O)[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].N.N.[Pt] |
同義語 |
diamine((bis-(phosphonatomethyl)amino)acetato(2-)-O(1),N(1))platinum(II) DPAA-Pt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



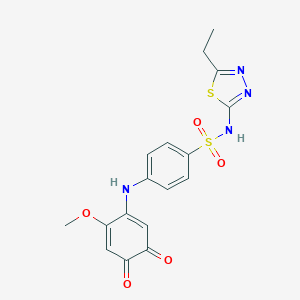

![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
